molecular formula C22H22O11 B12082029 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No.: B12082029
M. Wt: 462.4 g/mol
InChI Key: YXHFXGHAELQJGK-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by multiple hydroxyl groups and a methoxy group, contributing to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one typically involves several steps:

    Starting Materials: The synthesis begins with readily available phenolic compounds.

    Condensation Reaction: A key step involves the condensation of a hydroxybenzaldehyde with a suitable diketone under basic conditions to form the chromenone core.

    Hydroxylation and Methoxylation: Subsequent hydroxylation and methoxylation reactions introduce the hydroxyl and methoxy groups at specific positions on the aromatic rings.

    Glycosylation: The final step involves glycosylation, where a sugar moiety is attached to the chromenone core, typically using glycosyl donors and catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for glycosylation, such as trifluoroacetic acid or sodium methoxide.

Major Products

    Oxidized Derivatives: Quinones, hydroxyquinones.

    Reduced Derivatives: Hydroxychromenones.

    Substituted Derivatives: Various functionalized flavonoids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting key enzymes involved in inflammation.

Medicine

In medicine, the compound is studied for its potential anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its antioxidant and anti-inflammatory properties make it a candidate for treating chronic diseases like cardiovascular diseases and neurodegenerative disorders.

Industry

Industrially, the compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage. It also modulates signaling pathways involved in inflammation and apoptosis, targeting enzymes like cyclooxygenase and caspases.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its solubility and bioavailability. The attached sugar moiety also differentiates it from other flavonoids, potentially improving its stability and absorption in biological systems.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3

InChI Key

YXHFXGHAELQJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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